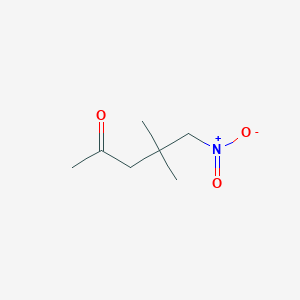

4,4-Dimethyl-5-nitropentan-2-one

Vue d'ensemble

Description

4,4-Dimethyl-5-nitropentan-2-one is a chemical compound that belongs to the class of nitroketones. These compounds are characterized by the presence of a nitro group (NO2) and a ketone group (C=O) within their molecular structure. The nitro group is a functional group known for its electron-withdrawing properties, which can significantly affect the reactivity of the molecule. The ketone group, on the other hand, is a carbonyl group bonded to two carbon atoms and is known for its electrophilic character.

Synthesis Analysis

The synthesis of nitro-substituted compounds, such as this compound, can be achieved through various methods. One approach involves the oxidation of corresponding amino derivatives to yield nitro-substituted cyclopropanes and spiropentanes, as reported in the synthesis of 1,4-dinitrospiro[2.2]pentane . Another method includes the three-component one-pot synthesis, which is exemplified by the Hantzsch synthesis of dihydropyridine derivatives . Additionally, the synthesis of 4-nitro-2,2,4-trimethylpentane from 4-amino-2,2,4-trimethylpentane demonstrates the conversion of amino groups to nitro groups .

Molecular Structure Analysis

The molecular structure of nitroketones is influenced by the presence of nitro and ketone groups. The crystal structure of related compounds, such as 4-(4,5-Dimethoxy-2-nitrophenyl)-2,6-dimethyl-3,5-dicarbmethoxy-1,4-dihydropyridine, reveals that these molecules can crystallize in the monoclinic P21/c space group, with specific unit cell dimensions . The molecular and crystal structure of 3,4-methylenedioxy-phenyl-5-nitro-pentan-2-one has also been studied, providing insights into the arrangement of atoms within the crystal lattice .

Chemical Reactions Analysis

Nitroketones like this compound can undergo various chemical reactions. For instance, 5-Nitropentan-2-one reacts with methylamine and formaldehyde according to the Mannich reaction pattern, leading to the formation of hexahydropyrimidinylcarbonyl-substituted 1-nitro-3,7-diazabicyclo[3.3.1]nonane . This demonstrates the reactivity of the nitroketone in condensation reactions. The synthesis of 4,5-dimethyl-2-nitrophenol through direct nitration is another example of the chemical reactivity of nitro-substituted compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its functional groups. The nitro group is known to contribute to the acidity of the compound, while the ketone group can affect its boiling point and solubility. Spectroscopic methods such as 1H NMR, mass, and IR spectroscopy are used to characterize these compounds and provide information about their chemical environment . The enantioselective synthesis of nitroketones also highlights the importance of chirality in their physical properties, as seen in the high enantiomeric excess ratios obtained for synthesized 4-aryl-5-nitro-pentan-2-ones .

Applications De Recherche Scientifique

Mannich Reaction Applications

- Mannich Reaction in Synthesis : 5-Nitropentan-2-one, a variant of 4,4-Dimethyl-5-nitropentan-2-one, is used in the Mannich reaction with methylamine and formaldehyde. This reaction yields hexahydropyrimidinylcarbonyl-substituted 1-nitro-3,7-diazabicyclo[3.3.1]nonane, demonstrating its utility in synthesizing complex nitrogen-containing structures (Shakirov et al., 2005).

Chiral Building Blocks

- Chirality in Chemical Synthesis : Optically active derivatives of this compound are used as chiral building blocks. Their application in the stereocontrolled construction of spiro-pyrazolone scaffolds demonstrates their importance in producing biologically significant derivatives with multiple stereocenters (Sun, Jiang, & Zhou, 2016).

Synthesis of Novel Compounds

- Discovery of New Chemical Entities : The compound has been identified in the ethanolic extract of the fungi Ganoderma lucidum. This identification suggests its potential as a new chemical entity, although its specific applications in this context require further exploration (Zuluaga Vega et al., 2007).

Applications in Polymer Chemistry

- Radical Polymerization : The compound's derivatives are used in radical addition-coupling polymerization. This application is significant for producing polymers with specific structural features, indicating its role in advanced materials science (Li & Wang, 2014).

Inhibition of Nitric Oxide Synthases

- Medical Research : Derivatives of this compound, such as S-2-amino-5-azolylpentanoic acids, are investigated for their ability to inhibit nitric oxide synthases. This application demonstrates the compound's potential relevance in medical research, particularly concerning cardiovascular health and inflammation (Ulhaq et al., 1998).

Safety and Hazards

Propriétés

IUPAC Name |

4,4-dimethyl-5-nitropentan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-6(9)4-7(2,3)5-8(10)11/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKYNUYYAUZSEKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C)(C)C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400033 | |

| Record name | 4,4-dimethyl-5-nitropentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35223-73-5 | |

| Record name | 4,4-dimethyl-5-nitropentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-([1,1'-Biphenyl]-4-yl)-1-phenylethanone](/img/structure/B3032603.png)

![3,7-Dithia-1,5-diazabicyclo[3.3.1]nonane](/img/structure/B3032604.png)

![2-Naphthalenol, 1-[(5-chloro-2-pyridinyl)azo]-](/img/structure/B3032607.png)

![2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3032608.png)

![Benzoic acid, 2-[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-](/img/structure/B3032609.png)